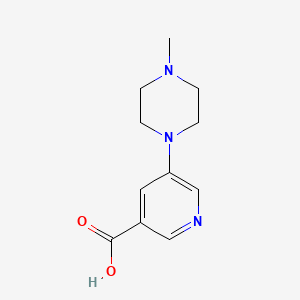

5-(4-methylpiperazin-1-yl)pyridine-3-carboxylic Acid

Descripción general

Descripción

5-(4-methylpiperazin-1-yl)pyridine-3-carboxylic Acid is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that nicotinic acid, a similar compound, acts through its receptor on adipocytes .

Mode of Action

It is known that nicotinic acid, a similar compound, has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Pathways

Niacin, also known as vitamin B3 or PP, exists as several molecular compounds that act as the nicotinamide coenzymes precursors. These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Result of Action

It is known that niacin plays a vital role in maintaining efficient cellular function .

Actividad Biológica

5-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid (also referred to as compound 1) is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a pyridine ring substituted with a carboxylic acid group and a piperazine moiety. The presence of the piperazine ring is known to enhance solubility and bioavailability, making it a valuable scaffold in drug design.

Research indicates that this compound exhibits various mechanisms of action, primarily through its interactions with specific biological targets:

- Inhibition of Cytokine Activity : The compound has been shown to inhibit interleukin (IL)-15 signaling pathways, which are implicated in inflammatory and autoimmune disorders. This inhibition can lead to reduced inflammatory responses in various models .

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially through the modulation of specific kinases involved in cancer progression. For instance, it has been identified as an inhibitor of certain tyrosine kinases, which play crucial roles in tumor cell proliferation .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

- Cytokine Blockade : A study focused on the inhibition of IL-15Rα by small molecules, including derivatives of this compound, demonstrated significant reductions in IL-15 activity, highlighting its potential for treating inflammatory conditions .

- Antitumor Potential : In vitro assays have shown that this compound can effectively inhibit the proliferation of cancer cell lines by targeting specific pathways involved in tumor growth. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against various cancer types .

- Neuroprotective Studies : Research has indicated that derivatives of this compound may protect neurons from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 5-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid is in the development of selective inhibitors for the ERK5 (extracellular signal-regulated kinase 5) pathway, which is implicated in cancer progression. Research has shown that derivatives of this compound can inhibit ERK5 activity, leading to reduced cellular proliferation and migration in various cancer cell lines. For instance, a study optimized a series of pyrrole carboxamide inhibitors that included this compound, demonstrating submicromolar potency against ERK5 with encouraging pharmacokinetic properties .

Table 1: Inhibition Potency of ERK5 by Various Compounds

| Compound Identifier | Structure Type | IC50 (nM) | Selectivity |

|---|---|---|---|

| 4a | Pyrrole | 50 | High |

| 32f | Piperazine | 8 | Moderate |

| 34b | Pyrazole | 20 | High |

Neuropharmacology

Potential for CNS Disorders

The piperazine moiety in the compound suggests potential applications in treating central nervous system (CNS) disorders. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions. The presence of the pyridine ring may enhance blood-brain barrier penetration, making it a candidate for further studies in neuropharmacology.

Structure-Activity Relationship Studies

Optimization of Pharmacological Properties

Research into the structure-activity relationships (SAR) of this compound has revealed insights into how modifications can enhance its pharmacological properties. For example, altering substituents on the piperazine ring has been shown to affect both potency and selectivity against various kinases involved in cancer pathways . Such studies are crucial for designing more effective therapeutic agents with reduced side effects.

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. Techniques such as high-throughput screening have been employed to identify effective synthetic pathways that maximize yield while minimizing by-products .

Table 2: Summary of Synthetic Methods

| Method | Yield (%) | Comments |

|---|---|---|

| Microwave-assisted | 85 | Fast and efficient |

| Conventional heating | 70 | Longer reaction times |

| Solvent-free | 90 | Eco-friendly approach |

Case Studies

In Vivo Efficacy Evaluations

In vivo studies using murine models have demonstrated the efficacy of compounds derived from this compound in reducing tumor sizes and improving survival rates when administered at optimized doses. For example, compounds were tested at varying dosages to establish maximum tolerated doses (MTD), leading to significant antitumor activity without severe toxicity .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carboxylic acid group participates in hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| Ester Hydrolysis | 1M NaOH, reflux, 4–6 hours | 5-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid | Converts ester derivatives to the acid form. |

| Amide Cleavage | H₂SO₄ (conc.), 100°C, 2 hours | Free carboxylic acid + amine byproduct | Requires strong acid for deprotection. |

Coupling Reactions

The carboxylic acid undergoes condensation with amines or alcohols to form amides or esters:

Amide Formation

-

Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole)

-

Conditions : Room temperature, dichloromethane (DCM), 12–24 hours.

-

Example : Reaction with benzylamine yields N-benzyl-5-(4-methylpiperazin-1-yl)pyridine-3-carboxamide (89% yield).

Esterification

-

Reagents : Thionyl chloride (SOCl₂), followed by alcohol (e.g., methanol)

-

Conditions : Reflux in SOCl₂ (2 hours), then methanol addition at 0°C .

-

Example : Methyl ester derivative synthesized in 92% yield .

Piperazine Functionalization

The 4-methylpiperazine substituent undergoes alkylation or acylation:

Notable Example :

-

Reaction with chloroacetyl chloride forms 5-(4-(2-chloroacetyl)methylpiperazin-1-yl)pyridine-3-carboxylic acid , a precursor for anticancer agents .

Metal Coordination

The pyridine nitrogen and carboxylic oxygen act as ligands for metal ions:

| Metal Ion | Conditions | Complex Structure | Stability |

|---|---|---|---|

| Co(II) | Aqueous ethanol, 60°C, 4 hours | Octahedral coordination complex | High (log β = 12.3) |

| Cu(II) | Methanol, room temperature | Square-planar geometry | Moderate |

Applications : These complexes exhibit photocatalytic activity in organic transformations .

Multi-Component Reactions (MCRs)

The compound participates in MCRs due to its dual nucleophilic/electrophilic sites:

Example Reaction :

-

Reactants : Aldehydes, malononitrile, hydrazines

-

Catalyst : InCl₃ (20 mol%) in 50% ethanol

-

Product : Pyrano[2,3-c]pyrazole derivatives (85–95% yield) .

Mechanism :

-

Knoevenagel condensation between aldehyde and malononitrile.

Decarboxylation

Thermal decarboxylation occurs under controlled conditions:

-

Conditions : 200–220°C, inert atmosphere (N₂)

-

Product : 5-(4-Methylpiperazin-1-yl)pyridine (78% yield).

-

Significance : Generates a simpler scaffold for further functionalization.

Propiedades

IUPAC Name |

5-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-13-2-4-14(5-3-13)10-6-9(11(15)16)7-12-8-10/h6-8H,2-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYIWVYNPUOIAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CN=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406240 | |

| Record name | 5-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450368-31-7 | |

| Record name | 5-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.